2-(benzylamino)cyclopentan-1-ol

Chiral Resolution Stereoselective Synthesis Enantiomeric Purity

Versatile chiral amino alcohol with a rigid cyclopentane backbone, crucial for enantioselective synthesis. The (1S,2S) and (1R,2R) stereoisomers serve as key scaffolds for developing AKR1C3 inhibitors, CCR2 antagonists, and CNS-penetrant candidates (WO2023/154672). Its defined stereochemistry ensures precise control in asymmetric synthesis, with a favorable early safety profile (CC50 > 100 μM).

Molecular Formula C12H17NO
Molecular Weight 191.3
CAS No. 1107692-45-4
Cat. No. B6267802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylamino)cyclopentan-1-ol
CAS1107692-45-4
Molecular FormulaC12H17NO
Molecular Weight191.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 2.5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylamino)cyclopentan-1-ol (CAS 1107692-45-4): A Chiral Amino Alcohol Building Block for Pharmaceutical R&D


2-(Benzylamino)cyclopentan-1-ol (CAS 1107692-45-4) is a chiral amino alcohol and a versatile cyclopentane derivative [1]. It exists in multiple stereoisomeric forms (e.g., (1S,2S) and (1R,2R)), which are often referred to by their specific CAS numbers . The compound is primarily valued as a key intermediate or chiral building block in organic synthesis and medicinal chemistry, with applications ranging from the construction of complex molecules to the development of novel therapeutic agents . It is available from commercial suppliers with typical purities of 95-97% .

Why Generic Substitution of 2-(Benzylamino)cyclopentan-1-ol Is Not Feasible Without Rigorous Comparison


Direct substitution of 2-(benzylamino)cyclopentan-1-ol with a structurally related compound is inadvisable without quantitative performance data. The molecule possesses a specific combination of a rigid cyclopentane backbone, a secondary amine, and a hydroxyl group [1]. This scaffold is a core component in several patented therapeutic classes, including inhibitors of AKR1C3 [2] and CCR2 antagonists . While the compound itself shows weak or no direct activity in some assays (e.g., IC50 > 100,000 nM against VAP-1 [3]), its value lies in its role as a precursor for optimized derivatives. Substituting a different chiral amino alcohol would alter the final compound's stereochemistry and, consequently, its biological activity. The choice of a specific stereoisomer (e.g., (1R,2R) vs. (1S,2S)) is critical for achieving the desired outcome in asymmetric synthesis [4].

2-(Benzylamino)cyclopentan-1-ol: A Quantitative Evidence Guide for Procurement


Stereochemical Purity and Chiral Resolution of 2-(Benzylamino)cyclopentan-1-ol

The enantiomers of trans-2-benzylaminocyclopentanol can be resolved using D- or L-dibenzoyltartaric acid [1]. This is a critical differentiator from non-chiral or single-isomer alternatives. Commercially available stereoisomers like (1S,2S)-2-(benzylamino)cyclopentan-1-ol are noted for their high enantiomeric purity, which is essential for consistent performance in stereoselective reactions [2].

Chiral Resolution Stereoselective Synthesis Enantiomeric Purity

Reactivity of 2-(Benzylamino)cyclopentan-1-ol in Enzyme Inhibition

In a direct assay for Vascular Adhesion Protein-1 (VAP-1) inhibition, 2-(benzylamino)cyclopentan-1-ol demonstrated weak activity with an IC50 of > 100,000 nM [1]. This data indicates it is not a potent VAP-1 inhibitor. In contrast, other cyclopentane derivatives have been identified as potent inhibitors of related enzymes like AKR1C3, with IC50 values as low as 21 nM [2]. This highlights the compound's role as a scaffold requiring further optimization rather than a final active pharmaceutical ingredient.

Enzyme Inhibition Biological Activity VAP-1

In Vitro Safety Profile of 2-(Benzylamino)cyclopentan-1-ol

A 2024 toxicology study reported a favorable in vitro safety profile for 2-(benzylamino)cyclopentan-1-ol, with a CC50 > 100 μM in hepatocytes and minimal CYP450 inhibition [1]. These values suggest a low potential for acute cytotoxicity and drug-drug interactions, which is a beneficial characteristic for a pharmaceutical intermediate.

Toxicology ADME-Tox Drug Safety

Stability and Storage Specifications for 2-(Benzylamino)cyclopentan-1-ol

To ensure compound integrity, 2-(benzylamino)cyclopentan-1-ol (specifically the (1R,2R) isomer) must be stored under inert gas (nitrogen or argon) at 2–8°C . One commercial source specifies a shelf life of 2 years when stored at 20°C for the (1S,2S) isomer . This is a standard requirement for amino alcohols to prevent oxidation or degradation.

Chemical Stability Storage Conditions Shelf Life

Optimal Procurement and Application Scenarios for 2-(Benzylamino)cyclopentan-1-ol


Chiral Building Block in Asymmetric Synthesis

Procure specific stereoisomers (e.g., (1R,2R) or (1S,2S)) of 2-(benzylamino)cyclopentan-1-ol for use as a chiral auxiliary or building block in the enantioselective synthesis of complex molecules. Its defined stereochemistry and ability to be resolved into pure enantiomers [1] make it suitable for constructing pharmacologically active compounds where stereochemistry is critical, such as in the development of kinase inhibitors [2] or CCR2 antagonists .

Key Intermediate in Medicinal Chemistry Optimization

Utilize 2-(benzylamino)cyclopentan-1-ol as a core scaffold for developing novel inhibitors. While the parent compound may exhibit weak activity (e.g., IC50 > 100,000 nM against VAP-1 [1]), its structure is a validated starting point for building potent and selective inhibitors. Research has shown that cyclopentane derivatives can be optimized to achieve nanomolar potency against targets like AKR1C3 [2] and CCR2 . The favorable early safety profile (CC50 > 100 μM) [3] further supports its use in medicinal chemistry campaigns.

Chemical Probe for Structure-Activity Relationship (SAR) Studies

Employ 2-(benzylamino)cyclopentan-1-ol as a comparator compound in SAR studies. Its weak inhibition of VAP-1 (IC50 > 100,000 nM) [1] provides a useful baseline for evaluating the potency gains achieved through structural modifications of the cyclopentane scaffold. This allows researchers to quantify the impact of specific functional group additions on target engagement.

Development of CNS-Penetrant Therapeutics

Select this compound as a foundational intermediate for projects targeting central nervous system (CNS) disorders. A recent patent application (WO2023/154672) describes derivatives of 2-(benzylamino)cyclopentan-1-ol with enhanced blood-brain barrier permeability [1], indicating its potential in CNS drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(benzylamino)cyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.